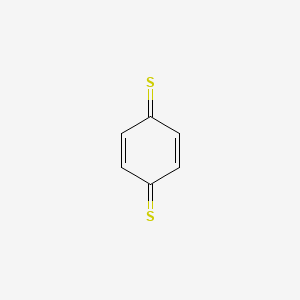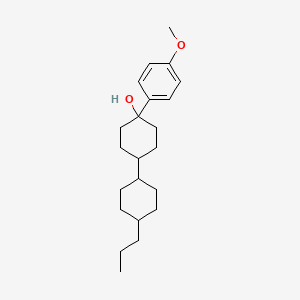
1-(4-Methoxyphenyl)-4-(4-propylcyclohexyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-4-(4-propylcyclohexyl)cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols This compound is characterized by the presence of a methoxyphenyl group and a propylcyclohexyl group attached to a cyclohexanol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4-(4-propylcyclohexyl)cyclohexan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenyl intermediate through the reaction of anisole with appropriate reagents under controlled conditions.
Cyclohexylation: The next step involves the introduction of the cyclohexyl group to the methoxyphenyl intermediate. This can be achieved through Friedel-Crafts alkylation using cyclohexyl halides in the presence of a Lewis acid catalyst.
Propylation: The final step involves the addition of the propyl group to the cyclohexyl ring. This can be done using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-4-(4-propylcyclohexyl)cyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a catalyst
Substitution: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-Methoxyphenyl)-4-(4-propylcyclohexyl)cyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-(4-propylcyclohexyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-4-(4-butylcyclohexyl)cyclohexan-1-ol
- 1-(4-Methoxyphenyl)-4-(4-ethylcyclohexyl)cyclohexan-1-ol
- 1-(4-Methoxyphenyl)-4-(4-methylcyclohexyl)cyclohexan-1-ol
Uniqueness
1-(4-Methoxyphenyl)-4-(4-propylcyclohexyl)cyclohexan-1-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the propyl group on the cyclohexyl ring differentiates it from other similar compounds and may influence its reactivity and interactions with biological targets.
Properties
CAS No. |
84656-99-5 |
|---|---|
Molecular Formula |
C22H34O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-(4-propylcyclohexyl)cyclohexan-1-ol |
InChI |
InChI=1S/C22H34O2/c1-3-4-17-5-7-18(8-6-17)19-13-15-22(23,16-14-19)20-9-11-21(24-2)12-10-20/h9-12,17-19,23H,3-8,13-16H2,1-2H3 |
InChI Key |
VOEZZIYXTINFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)(C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine](/img/structure/B14422138.png)

![2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol](/img/structure/B14422151.png)
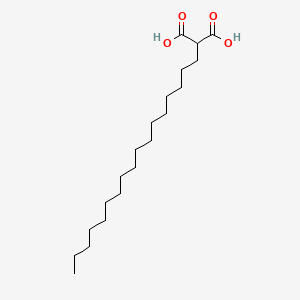

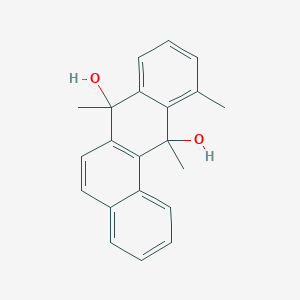
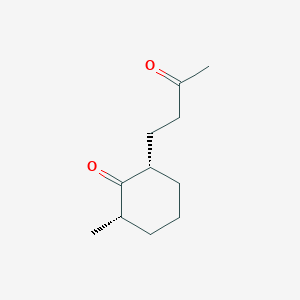
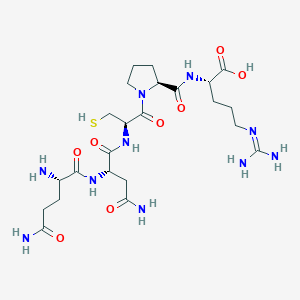
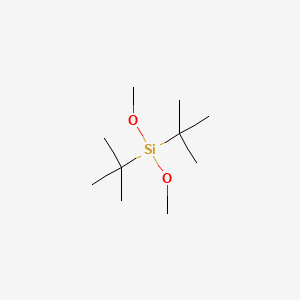
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)

![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene)](/img/structure/B14422190.png)
